molecular formula C10H21Cl B13640612 5-(Chloromethyl)-2,2-dimethylheptane

5-(Chloromethyl)-2,2-dimethylheptane

Cat. No.: B13640612
M. Wt: 176.72 g/mol
InChI Key: KHBQIIIRQSWQGY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2-dimethylheptane is an organic compound characterized by a chloromethyl group attached to a heptane backbone with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2-dimethylheptane typically involves the chlorination of 2,2-dimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Non-polar solvents like carbon tetrachloride.

    Catalyst: UV light to initiate the free radical mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced chlorination techniques and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,2-dimethylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Production of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-2,2-dimethylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: Another chloromethyl compound with applications in organic synthesis.

    2-Chloro-5-chloromethylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    5-Chloromethyl-2-methylthiazole: Known for its use in the production of specialty chemicals.

Uniqueness

5-(Chloromethyl)-2,2-dimethylheptane is unique due to its specific structure, which provides distinct reactivity patterns and applications compared to other chloromethyl compounds. Its heptane backbone with two methyl groups at the second carbon offers unique steric and electronic properties, making it valuable in various chemical processes.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

5-(chloromethyl)-2,2-dimethylheptane

InChI

InChI=1S/C10H21Cl/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

KHBQIIIRQSWQGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)(C)C)CCl

Origin of Product

United States

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